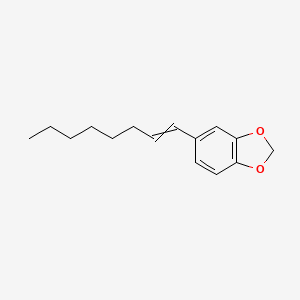![molecular formula C19H21N3O2 B14360017 Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate CAS No. 90336-28-0](/img/structure/B14360017.png)
Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate is a synthetic organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by its unique structure, which includes an ester group, a diazenyl group, and an aminophenyl group. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate typically involves the following steps:
Diazotization: The starting material, 4-aminophenyl, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable phenyl compound to form the diazenyl intermediate.
Esterification: The intermediate is esterified with butyl acrylate under acidic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize efficiency.
Catalysts: Catalysts are often used to accelerate the reaction rates and improve the overall yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or diazenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Esters: Formed from substitution reactions.
Applications De Recherche Scientifique
Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactive ester group.
Mécanisme D'action
The mechanism of action of Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate involves its interaction with molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl Acrylate: Similar in structure but lacks the diazenyl and aminophenyl groups.
Methyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate: Similar structure with a methyl ester group instead of a butyl ester group.
Ethyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate: Similar structure with an ethyl ester group instead of a butyl ester group.
Uniqueness
Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate is unique due to its combination of the diazenyl group, aminophenyl group, and butyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
Propriétés
Numéro CAS |
90336-28-0 |
|---|---|
Formule moléculaire |
C19H21N3O2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
butyl 3-[4-[(4-aminophenyl)diazenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C19H21N3O2/c1-2-3-14-24-19(23)13-6-15-4-9-17(10-5-15)21-22-18-11-7-16(20)8-12-18/h4-13H,2-3,14,20H2,1H3 |
Clé InChI |
OXZXAKOQTMOSLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
silane](/img/structure/B14359953.png)

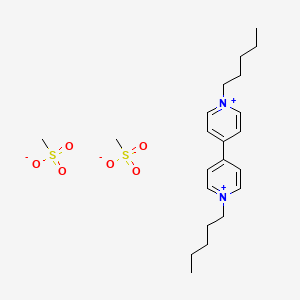
dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
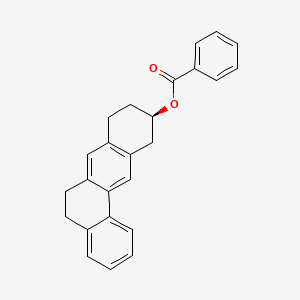
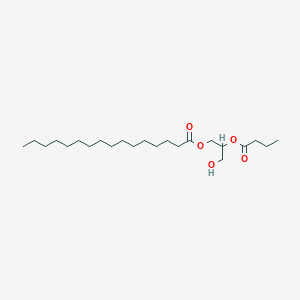
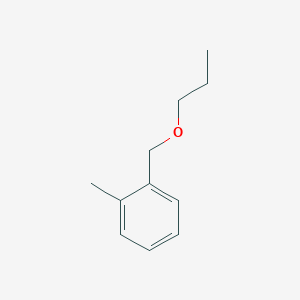
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
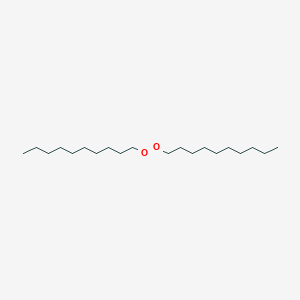
![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
